molecular formula C6H9BrN4O B13310104 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide

Cat. No.: B13310104
M. Wt: 233.07 g/mol
InChI Key: JOCVPCAQEUGOFF-UHFFFAOYSA-N
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Description

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide is unique due to the presence of both the amino group and the bromine atom on the pyrazole ring. This dual substitution allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H9BrN4O

Molecular Weight

233.07 g/mol

IUPAC Name

3-(3-amino-4-bromopyrazol-1-yl)propanamide

InChI

InChI=1S/C6H9BrN4O/c7-4-3-11(10-6(4)9)2-1-5(8)12/h3H,1-2H2,(H2,8,12)(H2,9,10)

InChI Key

JOCVPCAQEUGOFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCC(=O)N)N)Br

Origin of Product

United States

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